

T-Cell Recognition of the NQK-Q8 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NQK-Q8 peptide	
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Introduction

The recognition of peptide antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) by T-cell receptors (TCRs) is a cornerstone of the adaptive immune response. This intricate molecular interaction dictates the initiation and specificity of T-cell mediated immunity, a critical component in infectious disease and oncology. This technical guide provides an in-depth overview of the T-cell recognition of the **NQK-Q8 peptide**, a key immunogenic epitope. The **NQK-Q8 peptide**, with the amino acid sequence NQKLIANQF, is presented by the Human Leukocyte Antigen (HLA) class I allele HLA-B*15:01.[1][2] Understanding the biophysical and cellular parameters of this interaction is crucial for the development of targeted immunotherapies, including vaccines and adoptive T-cell therapies.

Data Presentation: Quantitative Analysis of NQK-Q8 Recognition

The following tables summarize the key quantitative data available for the interaction of the **NQK-Q8 peptide** with HLA-B*15:01 and its recognition by specific T-cells.



Parameter	Method	Value	Source
Peptide Sequence	NQKLIANQF	[1][2]	
MHC Restriction	HLA-B*15:01	[1][2]	
Binding Stability (Tm)	Differential Scanning Fluorimetry (DSF)	51.6°C	[3]
Cross-reactive Peptide	NQKLIANAF (NQK- A8)	[1]	
Binding Stability of Cross-reactive Peptide (Tm)	Differential Scanning Fluorimetry (DSF)	51.0°C	[3]

Table 1: Biophysical Characteristics of **NQK-Q8 Peptide** Interaction with HLA-B*15:01. The melting temperature (Tm) is an indicator of the thermal stability of the peptide-MHC complex, with higher values suggesting more stable binding.

Parameter	Method	Observation	Source
Frequency of Specific T-cells	Ex vivo tetramer analysis	Detectable in 55.6% (5 out of 9) of pre- pandemic HLA- B*15:01+ donors	[1]
T-cell Phenotype	Ex vivo tetramer analysis with phenotypic markers	100% of ex vivo NQK- Q8 tetramer+ CD8+ T- cells are of a memory phenotype in pre- pandemic donors	[1]
Cross-reactivity	Intracellular Cytokine Staining	NQK-Q8-specific T- cells are cross- reactive to the NQK- A8 peptide	[1]



Table 2: Cellular Response to **NQK-Q8 Peptide**. These data indicate the presence of a preexisting memory T-cell pool capable of recognizing the **NQK-Q8 peptide** in a significant portion of the population carrying the HLA-B*15:01 allele.

Experimental Protocols Differential Scanning Fluorimetry (DSF) for Peptide-MHC Stability

This protocol outlines the general steps for assessing the thermal stability of the **NQK-Q8 peptide** in complex with the HLA-B*15:01 molecule.

- 1. Protein and Peptide Preparation:
- Recombinantly express and purify the HLA-B15:01 heavy chain and β2-microglobulin.
- Synthesize the **NQK-Q8 peptide** (NQKLIANQF) to a high purity (>95%).
- Refold the HLA-B15:01 heavy chain and β2-microglobulin in the presence of a molar excess of the NQK-Q8 peptide.
- Purify the refolded pMHC complex using size-exclusion chromatography.
- 2. DSF Assay Setup:
- Prepare a reaction mixture containing the purified pMHC complex (typically at a concentration of 5-10 μM) in a suitable buffer (e.g., PBS or HEPES-buffered saline).[4][5]
- Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
- Distribute the reaction mixture into a 96-well qPCR plate.
- 3. Data Acquisition:
- Use a real-time PCR instrument to monitor the fluorescence of the dye as the temperature is increased incrementally (e.g., from 25°C to 95°C).
- The instrument will record the fluorescence intensity at each temperature point.
- 4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The melting temperature (Tm) is determined as the midpoint of the transition in the sigmoidal curve, which corresponds to the temperature at which 50% of the protein is unfolded.[3] This



is often calculated by finding the peak of the first derivative of the melting curve.

Intracellular Cytokine Staining (ICS) for T-cell Functionality

This protocol describes a general workflow for measuring cytokine production by NQK-Q8-specific T-cells upon peptide stimulation.

1. Cell Preparation and Stimulation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B*15:01 positive donors.
- Resuspend PBMCs in complete RPMI medium.
- Stimulate the cells with the **NQK-Q8 peptide** (typically at a concentration of 1-10 μg/mL) for several hours (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
- Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

2. Surface Staining:

- Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and memory markers (e.g., CD45RO, CCR7), to identify the T-cell populations of interest.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells to remove unbound antibodies.

3. Fixation and Permeabilization:

- Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the cell structure.
- Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.

4. Intracellular Staining:

- Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
- Incubate at room temperature in the dark.
- · Wash the cells to remove unbound antibodies.

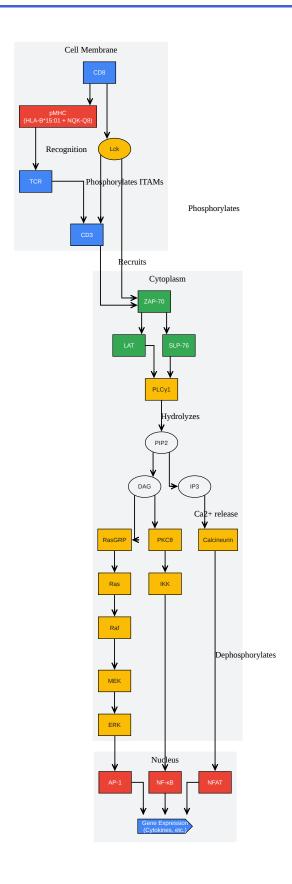


5. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Analyze the data to quantify the percentage of CD8+ T-cells that produce specific cytokines in response to the NQK-Q8 peptide.

Mandatory Visualizations T-Cell Receptor Signaling Pathway



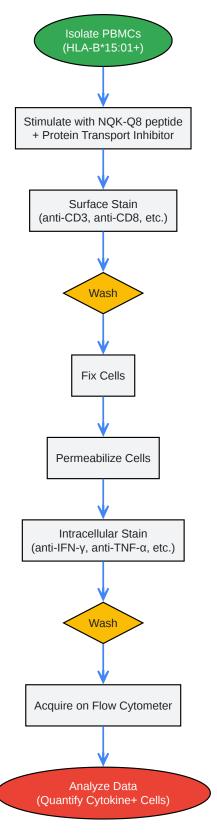


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Caption: TCR signaling upon NQK-Q8 recognition.



Experimental Workflow for Intracellular Cytokine Staining





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Caption: Workflow for intracellular cytokine staining.

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- To cite this document: BenchChem. [T-Cell Recognition of the NQK-Q8 Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564634#t-cell-recognition-of-the-nqk-q8-peptide]

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